2,2-Dimethylpropionic acid, decyl ester
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Overview
Description
2,2-Dimethylpropionic acid, decyl ester is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropionic acid, decyl ester typically involves the esterification reaction between 2,2-dimethylpropionic acid and decanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropionic acid, decyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropionic acid and decanol.
Reduction: Decanol and 2,2-dimethylpropanol.
Transesterification: A different ester and the corresponding alcohol.
Scientific Research Applications
2,2-Dimethylpropionic acid, decyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropionic acid, decyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, altering their activity and potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dimethylpropionic acid, decyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar esters, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in various fields .
Properties
CAS No. |
215667-91-7 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
decyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-12-13-17-14(16)15(2,3)4/h5-13H2,1-4H3 |
InChI Key |
OAKPWFOEHKUXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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